molecular formula C6H14ClNO2 B1528008 4-Aminohexanoic acid hydrochloride CAS No. 62000-71-9

4-Aminohexanoic acid hydrochloride

Cat. No. B1528008
CAS RN: 62000-71-9
M. Wt: 167.63 g/mol
InChI Key: MORUJRYHFAWQOJ-UHFFFAOYSA-N
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Description

4-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid, is a derivative and analogue of the amino acid lysine . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Molecular Structure Analysis

The molecular formula of 4-Aminohexanoic acid hydrochloride is C6H14ClNO2 . Its molecular weight is 167.64 . The InChI code is 1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

4-Aminohexanoic acid hydrochloride is a powder . It has a melting point of 120-121°C . The storage temperature is room temperature .

Scientific Research Applications

4-Aminohexanoic Acid Hydrochloride: A Comprehensive Analysis

Fibrinolysis Inhibition: 4-Aminohexanoic acid hydrochloride acts as a lysine analog, which promotes rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis. This property is crucial in preventing excessive bleeding during surgeries and is also used in treatments for conditions like hemorrhage .

Antimicrobial and Antibiofilm Activities: Due to its structure, 6-Aminohexanoic acid exhibits selective antimicrobial and antibiofilm activities. Its six-carbon aliphatic chain provides flexibility and mobility, which can be advantageous in designing antimicrobial agents .

Biocatalysis: 4-Aminohexanoic acid hydrochloride can be used in biocatalytic processes. For example, it can be involved in N-heterocyclic carbene-catalyzed reactions that proceed by a radical pathway, which are significant in organic synthesis .

Chromatography and Mass Spectrometry: In analytical chemistry, particularly chromatography and mass spectrometry, 4-Aminohexanoic acid hydrochloride can be used for sample manipulation due to its protein-binding properties .

Enzymatic Inhibitors: The compound’s ability to efficiently coordinate metals makes it a potential candidate for developing inhibitors targeting metal-bearing enzymes, which is an important aspect of medicinal chemistry applications .

Mechanism of Action

Target of Action

The primary target of 4-Aminohexanoic acid hydrochloride, also known as Aminocaproic acid, is the kringle domain of plasminogen . Plasminogen is a protein that is converted into plasmin, a proteolytic enzyme responsible for fibrinolysis .

Mode of Action

4-Aminohexanoic acid hydrochloride acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminohexanoic acid hydrochloride is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the degradation of fibrin, a protein that forms a fibrous mesh in blood clots . This results in the stabilization of blood clots and a reduction in bleeding .

Pharmacokinetics

Like other small molecules, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability .

Result of Action

The primary result of the action of 4-Aminohexanoic acid hydrochloride is the reduction of fibrinolysis , leading to the stabilization of blood clots . This can be beneficial in situations where excessive bleeding is a concern, such as in certain surgical procedures or bleeding disorders .

Action Environment

The action, efficacy, and stability of 4-Aminohexanoic acid hydrochloride can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, weight, and health status . .

Safety and Hazards

The safety information for 4-Aminohexanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-5(7)3-4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORUJRYHFAWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62000-71-9
Record name 4-aminohexanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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